molecular formula C8H18N2 B15259935 N-(2-Aminobutyl)cyclobutanamine

N-(2-Aminobutyl)cyclobutanamine

Cat. No.: B15259935
M. Wt: 142.24 g/mol
InChI Key: BPDSJDNWXLCNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminobutyl)cyclobutanamine is an organic compound that features a cyclobutane ring attached to an aminobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminobutyl)cyclobutanamine typically involves the reaction of cyclobutylamine with 2-bromobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclobutylamine attacks the electrophilic carbon of 2-bromobutane, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminobutyl)cyclobutanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted cyclobutanamine derivatives.

Scientific Research Applications

N-(2-Aminobutyl)cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminobutyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: A simpler compound with a cyclobutane ring and an amine group.

    N-(2-Aminobutyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

    N-(2-Aminobutyl)cyclopentanamine: Similar structure but with a cyclopentane ring.

Uniqueness

N-(2-Aminobutyl)cyclobutanamine is unique due to its specific ring structure and the presence of the aminobutyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-N-cyclobutylbutane-1,2-diamine

InChI

InChI=1S/C8H18N2/c1-2-7(9)6-10-8-4-3-5-8/h7-8,10H,2-6,9H2,1H3

InChI Key

BPDSJDNWXLCNCO-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC1CCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.